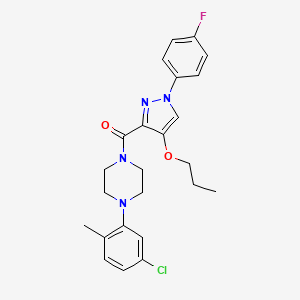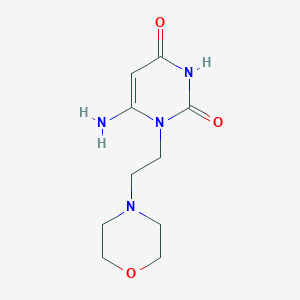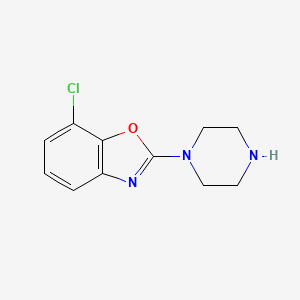
7-Chloro-2-piperazin-1-yl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12ClN3O . It has a molecular weight of 237.69 .
Molecular Structure Analysis
The InChI code for 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole is 1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)16-11(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
7-Chloro-2-piperazin-1-yl-1,3-benzoxazole has a melting point of 154–156 °C .Scientific Research Applications
Antagonistic Activities on α1-AR
The design, synthesis, and evaluation of 1-(benzoxazole-2-yl)piperazine derivatives, including those structurally related to 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole, have been explored for their potential as α1-adrenergic receptor (α1-AR) antagonists. These compounds have been investigated for their biological activity, showing promise in the modulation of α1-AR, which is significant for managing conditions like hypertension and benign prostatic hyperplasia (Jia Li et al., 2008).
Antimicrobial Evaluation
Various benzoxazole derivatives, including those with piperazine moieties, have been synthesized and tested for their antimicrobial activities. These compounds exhibit a broad spectrum of antimicrobial activity against standard bacterial and fungal strains, including drug-resistant isolates, highlighting their potential as novel antimicrobial agents (M. Arısoy et al., 2014).
Anticancer Agents
Piperazinyl benzothiazole/benzoxazole derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast, cervical, liver, skin, and lung cancers. Some of these compounds have shown significant cytotoxic activity, indicating their potential as anticancer agents. This research suggests that modifications to the benzoxazole structure, such as incorporating piperazine groups, can enhance anticancer activity (M. Murty et al., 2013).
Synthetic Methodologies
Research has also focused on developing synthetic methodologies for benzoxazole derivatives, including those with piperazin moieties. These studies aim to improve the efficiency of synthesizing such compounds, which is crucial for their potential therapeutic applications. The development of one-pot, three-component reactions under aqueous conditions for synthesizing benzoxazole derivatives represents a significant advancement in the field, offering a more efficient and environmentally friendly approach (K. Dileep et al., 2017).
properties
IUPAC Name |
7-chloro-2-piperazin-1-yl-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)16-11(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCCPNKMEBWDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-piperazin-1-yl-1,3-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

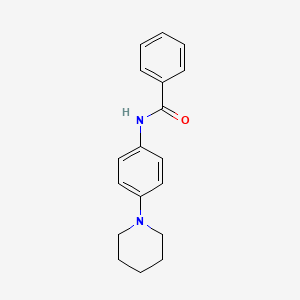
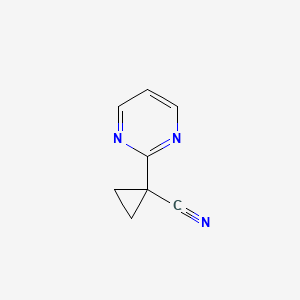
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)
![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)
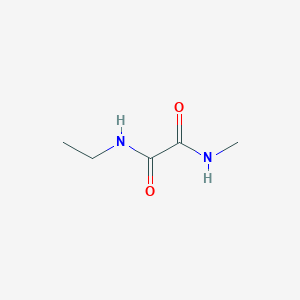
![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)
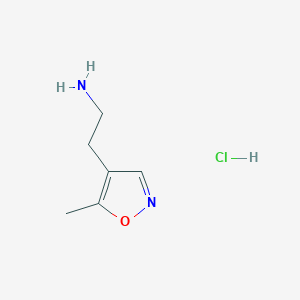
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2398537.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)
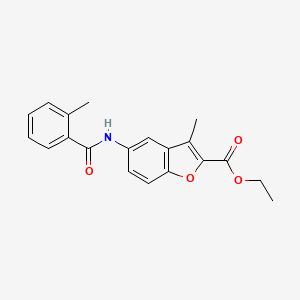
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)
